5-Fluoro-2-phenylbenzoic acid

Description

BenchChem offers high-quality 5-Fluoro-2-phenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-phenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

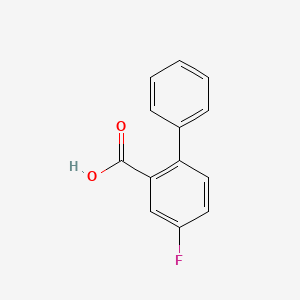

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKQVJNACDJQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588052 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926219-69-4 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-phenylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-phenylbenzoic acid (CAS No: 926219-69-4). This fluorinated biphenyl carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its strategic fluorine substitution significantly influences its electronic properties, metabolic stability, and binding interactions, making it a compound of high interest for researchers in drug discovery and organic synthesis. This document details its physicochemical characteristics, provides a validated synthetic protocol via Suzuki-Miyaura coupling, explores its chemical reactivity, and discusses its role in the development of novel therapeutics and advanced materials.

Introduction: The Strategic Role of Fluorine in Biphenyl Scaffolds

The biphenyl motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of fluorine into such scaffolds is a widely employed strategy in drug design to modulate a range of properties, including metabolic stability, acidity/basicity (pKa), lipophilicity, and binding affinity.[2][3] Fluorine's high electronegativity and small size can alter electronic distribution and create unique intermolecular interactions, often leading to enhanced potency and improved pharmacokinetic profiles.[4]

5-Fluoro-2-phenylbenzoic acid is a bifunctional reagent that combines the structural rigidity of the biphenyl core with the synthetic versatility of a carboxylic acid and the modulating effects of a fluorine substituent. This guide serves as a technical resource for scientists leveraging this molecule in their research, providing foundational data and practical insights into its chemical behavior.

Molecular Structure and Core Identifiers

The fundamental structure of 5-Fluoro-2-phenylbenzoic acid consists of a benzoic acid ring substituted with a phenyl group at the 2-position and a fluorine atom at the 5-position.

Caption: Chemical Structure of 5-Fluoro-2-phenylbenzoic acid.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties is presented below. These characteristics are fundamental for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 926219-69-4 | [5][6][7] |

| Molecular Formula | C₁₃H₉FO₂ | [5][8] |

| Molecular Weight | 216.21 g/mol | [5][8] |

| Appearance | White to off-white solid | Typical for this class of compound |

| Melting Point | Not consistently reported; expected to be a solid at room temperature. | N/A |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Poorly soluble in water. | Inferred from structure |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Spectroscopic Data Interpretation

-

¹H NMR: Aromatic protons would appear in the range of 7.0-8.2 ppm. The fluorine atom will cause splitting (coupling) in the signals of adjacent protons, resulting in complex multiplets. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

-

¹³C NMR: Aromatic carbons will resonate between 110-140 ppm. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant. The carboxyl carbon (C=O) will be observed downfield, typically >165 ppm.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic system.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1250 cm⁻¹), and C=C stretches from the aromatic rings (~1450-1600 cm⁻¹).

Synthesis and Manufacturing

5-Fluoro-2-phenylbenzoic acid is most efficiently synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preferred method for its high functional group tolerance and mild reaction conditions.[9][10]

Caption: General workflow for the synthesis of 5-Fluoro-2-phenylbenzoic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the gram-scale synthesis of the title compound. The causality behind this choice is the commercial availability of the starting materials and the high efficiency of this palladium-catalyzed reaction for forming C-C bonds between sp²-hybridized carbons.[11][12]

Materials:

-

2-Bromo-5-fluorobenzoic acid (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water (typically in a 4:1 to 3:1 v/v ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction: Heat the mixture to reflux (typically 85-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 4-12 hours.

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify to pH ~2-3 using 1 M HCl. This step protonates the carboxylate salt, making the product soluble in organic solvents.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 5-Fluoro-2-phenylbenzoic acid as a solid.

Chemical Reactivity and Derivatization

The reactivity of 5-Fluoro-2-phenylbenzoic acid is dominated by its carboxylic acid functional group, which serves as a versatile handle for derivatization.

Caption: Key derivatization reactions of 5-Fluoro-2-phenylbenzoic acid.

Reactions at the Carboxylic Acid Group

-

Esterification: Standard Fischer esterification with an alcohol under acidic catalysis provides the corresponding esters. This is often used to protect the carboxylic acid or to modulate solubility and cell permeability in drug candidates.

-

Amidation: The formation of amides is a cornerstone of medicinal chemistry. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. More commonly, direct coupling with an amine is performed using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (5-fluoro-[1,1'-biphenyl]-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactions on the Aromatic Rings

Electrophilic aromatic substitution on the biphenyl system is possible but complex. The carboxylic acid group is deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. The phenyl group is activating and ortho-, para-directing towards its own ring. The outcome of such reactions would depend heavily on the specific reagents and conditions used.

Applications in Research and Development

The primary value of 5-Fluoro-2-phenylbenzoic acid lies in its utility as a versatile building block.

-

Medicinal Chemistry: The fluorinated biphenyl carboxylic acid scaffold is present in numerous developmental drugs and approved pharmaceuticals, particularly in anti-inflammatory agents, kinase inhibitors, and other targeted therapies. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life, while the carboxylic acid often serves as a key binding group to interact with targets like enzymes or receptors.[2]

-

Materials Science: The rigid biphenyl structure is a component of liquid crystals and specialty polymers. The polarity introduced by the fluorine and carboxylic acid groups can be exploited to fine-tune the properties of these materials, such as thermal stability and dielectric constant.

Safety and Handling

As with any laboratory chemical, 5-Fluoro-2-phenylbenzoic acid should be handled with appropriate care. While specific toxicology data is limited, compounds of this class are typically considered irritants.

-

GHS Hazard Classification (Predicted):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.

-

-

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

5-Fluoro-2-phenylbenzoic acid is a high-value chemical intermediate whose strategic design combines the robust biphenyl scaffold with the advantageous properties of fluorine and the synthetic utility of a carboxylic acid. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling chemistry. For researchers in drug discovery and materials science, this compound offers a reliable platform for constructing complex molecules with tailored physicochemical and biological properties. A thorough understanding of its reactivity and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 4-ethylBenzofuran,4-Ethylbenzoic Acid Suppliers & Manufacturers [chemicalregister.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

5-Fluoro-2-phenylbenzoic Acid: A Preclinical Candidate for Novel Anti-Inflammatory Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the scientific premise, hypothesized mechanism of action, and a comprehensive investigational roadmap for evaluating the biological activity of 5-Fluoro-2-phenylbenzoic acid. While direct empirical data for this specific molecule is nascent, its structural analogy to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and the established influence of fluorine substitution in medicinal chemistry provide a strong rationale for its investigation as a novel anti-inflammatory agent. This document serves as a strategic guide for its preclinical assessment, detailing the requisite in vitro and in vivo protocols to rigorously evaluate its therapeutic potential.

Introduction: The Rationale for Investigation

The landscape of drug discovery is continually evolving, with a persistent need for new chemical entities that offer improved efficacy, safety, and pharmacokinetic profiles. Fluorinated benzoic acid derivatives have emerged as a particularly fruitful area of research, as the introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Numerous fluorinated benzoic acid derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5]

5-Fluoro-2-phenylbenzoic acid is an intriguing, yet underexplored, molecule that belongs to this promising class of compounds. Its core structure, N-phenylanthranilic acid, is the foundational pharmacophore of fenamate NSAIDs, such as mefenamic acid and flufenamic acid.[6][7] These drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[8][9] The strategic placement of a fluorine atom on the phenyl ring of 5-Fluoro-2-phenylbenzoic acid is hypothesized to enhance its biological activity and pharmacokinetic properties.

This guide presents a logical, evidence-based framework for the systematic evaluation of 5-Fluoro-2-phenylbenzoic acid as a potential anti-inflammatory therapeutic.

Hypothesized Mechanism of Action: A Fenamate Analogue and COX Inhibitor

Based on its structural similarity to the fenamate class of NSAIDs, the primary hypothesis is that 5-Fluoro-2-phenylbenzoic acid will function as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By blocking the active site of these enzymes, 5-Fluoro-2-phenylbenzoic acid is expected to reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

The presence of the fluorine atom may influence the binding affinity and selectivity of the compound for the COX isoenzymes, potentially leading to an improved therapeutic index compared to existing fenamates.

Caption: Hypothesized mechanism of action for 5-Fluoro-2-phenylbenzoic acid.

A Roadmap for Preclinical Evaluation: From Bench to In Vivo

A tiered approach is proposed to systematically evaluate the biological activity of 5-Fluoro-2-phenylbenzoic acid, beginning with in vitro enzymatic assays and progressing to in vivo models of inflammation.

Caption: A comprehensive workflow for evaluating 5-Fluoro-2-phenylbenzoic acid.

Detailed Experimental Protocols

In Vitro Evaluation: COX-1 and COX-2 Inhibition Assays

The initial screening of 5-Fluoro-2-phenylbenzoic acid will involve determining its inhibitory activity against the COX-1 and COX-2 isoenzymes.[11] This will allow for the calculation of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and the determination of its selectivity index.[12]

Objective: To quantify the inhibitory potency and selectivity of 5-Fluoro-2-phenylbenzoic acid against human recombinant COX-1 and COX-2 enzymes.

Methodology: Fluorometric Assay [13]

-

Reagent Preparation:

-

Prepare a stock solution of 5-Fluoro-2-phenylbenzoic acid in DMSO.

-

Prepare serial dilutions of the test compound to determine the IC50 value.

-

Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK414).

-

Prepare arachidonic acid solution.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compound dilutions or vehicle control (DMSO) to the respective wells.

-

Add COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate for a specified time at 37°C to allow for inhibitor binding.[14]

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Expected Data Output:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5-Fluoro-2-phenylbenzoic acid | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Control) | >100 | ~0.30 | >333 |

| Mefenamic Acid (Control) | ~10 | ~25 | 0.4 |

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and widely used assay to evaluate the anti-inflammatory activity of novel compounds.[15][16]

Objective: To assess the in vivo anti-inflammatory efficacy of 5-Fluoro-2-phenylbenzoic acid in a rat model of acute inflammation.

-

Animal Acclimatization:

-

Male Wistar rats (150-200g) will be acclimatized for at least one week under standard laboratory conditions.

-

-

Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, orally).

-

Groups 3-5: 5-Fluoro-2-phenylbenzoic acid at three different dose levels (e.g., 10, 30, and 100 mg/kg, orally).

-

-

Procedure:

-

Administer the test compound, positive control, or vehicle orally to the respective groups.

-

After a set time (e.g., 60 minutes) to allow for absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[15]

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.[19]

-

-

Data Analysis:

-

Calculate the percentage of paw edema at each time point for all groups.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Expected Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | Experimental Value | - |

| Indomethacin | 10 | Experimental Value | Calculated Value |

| 5-Fluoro-2-phenylbenzoic acid | 10 | Experimental Value | Calculated Value |

| 5-Fluoro-2-phenylbenzoic acid | 30 | Experimental Value | Calculated Value |

| 5-Fluoro-2-phenylbenzoic acid | 100 | Experimental Value | Calculated Value |

Future Directions and Concluding Remarks

Should 5-Fluoro-2-phenylbenzoic acid demonstrate significant anti-inflammatory activity in the initial preclinical models, further investigations would be warranted. These could include:

-

Analgesic Activity Assessment: Utilizing models such as the hot plate or writhing test.

-

Gastrointestinal Safety Profile: Evaluating the potential for gastric ulceration, a common side effect of non-selective NSAIDs.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Mechanism of Action Studies: Further elucidating the molecular interactions with the COX enzymes through techniques like X-ray crystallography or molecular modeling.

References

-

Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

Ghanghas, P., et al. (2015). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 87(5), 849-859. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Park, J. H., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 68(2), 227–233. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mefenamic Acid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Nakao, J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Medical and Biological Engineering, 40(1), 143-151. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Retrieved from [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry, 66(15), 10549–10566. Retrieved from [Link]

-

Bio-protocol. (2020). Carrageenan-Induced Paw Edema Test. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mefenamic Acid? Retrieved from [Link]

-

New Journal of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 9. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Benzoic Acid Pharmacophore: A Technical Guide to Unlocking Novel Therapeutics

Preamble: The Strategic Imperative of Fluorine in Drug Design

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry.[1][2][3] This is not merely an act of atomic substitution but a strategic maneuver to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—grant it the ability to modulate acidity, lipophilicity, metabolic stability, and target binding affinity.[1][2][4][5] When these attributes are conferred upon the benzoic acid framework, a privileged structure in its own right, the resulting fluorinated benzoic acid derivatives emerge as a class of compounds with immense therapeutic potential.[3][6] This guide provides an in-depth exploration of the pharmacophore of fluorinated benzoic acids, offering a synthesis of theoretical principles, computational strategies, and experimental validation for researchers, scientists, and drug development professionals.

Section 1: The Physicochemical Bedrock of the Fluorinated Benzoic Acid Pharmacophore

The pharmacophoric identity of a fluorinated benzoic acid is intrinsically linked to the profound electronic and steric alterations induced by fluorine substitution. These changes dictate how the molecule interacts with its biological target and navigates the physiological environment.

Modulating Acidity (pKa): A Handle on Ionization and Interaction

The electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group.[7] This inductive effect withdraws electron density from the aromatic ring, thereby stabilizing the carboxylate anion and lowering the pKa, which signifies a stronger acid.[7] The position of the fluorine atom is critical; ortho-substitution generally exerts the most potent acidifying effect due to proximity. This fine-tuning of pKa is a powerful tool in drug design, as the ionization state of the carboxylic acid is paramount for its interaction with biological targets and for its absorption, distribution, metabolism, and excretion (ADME) properties.[8][9]

Navigating Lipophilicity (LogP/LogD): The Key to Permeability and Bioavailability

Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is a critical determinant of membrane permeability and overall bioavailability.[2][6] While fluorine is highly electronegative, its small size means that the introduction of a single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall molecular context.[7] Judicious placement of fluorine can therefore enhance a molecule's ability to cross cellular membranes and reach its site of action.[4][6] This modulation of lipophilicity is a key strategy for improving the drug-like properties of benzoic acid derivatives.[8]

Enhancing Metabolic Stability: The C-F Bond as a Metabolic Shield

The exceptional strength of the carbon-fluorine bond renders it highly resistant to metabolic cleavage.[10] This property is frequently exploited to block "metabolic soft spots" in a molecule, positions that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][10] By replacing a hydrogen atom at such a position with fluorine, the metabolic stability of the compound can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile.[4]

The interplay of these physicochemical properties is summarized in the table below, comparing benzoic acid with several of its fluorinated derivatives.

| Compound | Structure | pKa | logP |

| Benzoic Acid | C₆H₅COOH | 4.20 | 1.87 |

| 2-Fluorobenzoic Acid | o-FC₆H₄COOH | 3.27 | 1.856 |

| 3-Fluorobenzoic Acid | m-FC₆H₄COOH | 3.86 | 2.163 |

| 4-Fluorobenzoic Acid | p-FC₆H₄COOH | 4.14 | 2.07 |

Data sourced from BenchChem[7]

Section 2: Deciphering the Pharmacophore: A Dual-Pronged Approach

The elucidation of a pharmacophore—the essential three-dimensional arrangement of chemical features necessary for biological activity—is a pivotal step in drug discovery.[11][12] For fluorinated benzoic acids, this can be approached from two complementary perspectives: ligand-based and structure-based methods.[11][13]

Caption: A generalized workflow for pharmacophore elucidation.

Ligand-Based Pharmacophore Modeling: Learning from the Actives

When the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified, ligand-based methods are employed.[12][14] This approach is predicated on the principle that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Ligand Set Preparation:

-

Compile a structurally diverse set of at least 15-20 fluorinated benzoic acid analogues with a wide range of biological activities (e.g., IC50 or Ki values).

-

Carefully check and correct the 2D structures for proper atom types, bond orders, and protonation states at physiological pH.

-

Generate 3D conformations for each molecule using a robust conformational analysis method (e.g., Monte Carlo or systematic search).

-

-

Pharmacophore Feature Definition:

-

Identify potential pharmacophoric features for each molecule. For fluorinated benzoic acids, these typically include:

-

Hydrogen Bond Acceptor (from the carboxylate oxygen and potentially the fluorine atom)

-

Hydrogen Bond Donor (from the carboxylic acid proton)

-

Aromatic Ring

-

Hydrophobic features

-

-

-

Hypothesis Generation:

-

Utilize software such as PHASE, Catalyst, or LigandScout to align the conformations of the active molecules and identify common pharmacophore feature arrangements.[11]

-

The software will generate a series of pharmacophore hypotheses, each consisting of a 3D arrangement of features.

-

-

Model Validation (Self-Validating System):

-

Internal Validation: Score the generated hypotheses based on their ability to correctly rank the molecules in the training set.

-

External Validation:

-

Test Set: Withhold a subset of active molecules from the initial training set. A predictive model should be able to accurately estimate the activity of these "unseen" compounds.[15]

-

Decoy Set: Create a database of molecules with similar physicochemical properties to the actives but presumed to be inactive. A robust pharmacophore model should exhibit high sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives).[13][15]

-

Fischer's Randomization Test: Generate multiple pharmacophore models from randomized data sets. The statistical significance of the original model is confirmed if it is superior to the models generated from scrambled data.[13][15]

-

-

Structure-Based Pharmacophore Modeling: Guided by the Target

When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), a structure-based approach can be undertaken.[13] This method provides a more direct route to identifying the key interactions between the ligand and the protein's binding site.

Experimental Protocol: Structure-Based Pharmacophore Model Generation

-

Target Preparation:

-

Obtain the 3D structure of the target protein, preferably co-crystallized with a ligand.

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in key interactions.

-

-

Binding Site Analysis:

-

Identify the amino acid residues that form the binding pocket and interact with the co-crystallized ligand or a docked fluorinated benzoic acid.

-

Analyze the nature of these interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, halogen bonds). The fluorine atom, with its partial negative charge, can participate in favorable electrostatic interactions or even halogen bonds.

-

-

Pharmacophore Generation:

-

Use software to automatically generate a pharmacophore model based on the identified interactions within the binding site.

-

Alternatively, manually construct a pharmacophore hypothesis based on a thorough understanding of the key interactions.

-

-

Model Refinement and Validation:

Section 3: The Role of Quantum Mechanics in Refining the Pharmacophore

While classical pharmacophore modeling provides a valuable framework, quantum mechanical (QM) calculations can offer a more nuanced understanding of the electronic properties that govern molecular interactions.[14][16] For fluorinated compounds, where electrostatic effects are paramount, QM methods are particularly insightful.

Causality Behind Using QM Methods:

-

Accurate Charge Distribution: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electron distribution within a molecule compared to empirical force fields.[16] This is crucial for understanding the electrostatic potential of the fluorinated benzoic acid and predicting its interactions with the target protein.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.[17]

-

Halogen Bond Propensity: QM calculations can be used to model and quantify the strength of potential halogen bonds between the fluorine atom and electron-donating groups in the binding site, an interaction that may be poorly described by classical models.

Caption: Workflow for refining a pharmacophore model with QM.

Section 4: Case Study: Fluorinated Benzoic Acids in FDA-Approved Drugs

The successful application of the principles outlined in this guide is evident in the numerous FDA-approved drugs that incorporate a fluorinated benzoic acid moiety or a related fluorinated aromatic acid. For instance, the strategic placement of fluorine in various therapeutic agents has been shown to enhance metabolic stability and oral bioavailability.[18] In the development of certain kinase inhibitors, fluorinated moieties have been demonstrated to form crucial hydrogen bonds within the target's binding site, leading to high affinity.[18] Furthermore, structure-activity relationship (SAR) studies on drugs like Vericiguat have shown that the addition of a fluorine atom leads to improved biological activity. These examples underscore the power of leveraging the unique properties of fluorine within a benzoic acid framework to develop effective therapeutics.

Section 5: Future Perspectives and Conclusion

The exploration of the fluorinated benzoic acid pharmacophore is an ongoing endeavor. Advances in computational chemistry, particularly in the accuracy of QM/MM methods and the application of machine learning to predict ADMET properties, will undoubtedly accelerate the discovery of novel therapeutics.[16][19] The continued development of novel synthetic methodologies for the precise and efficient introduction of fluorine into aromatic systems will further expand the accessible chemical space.[20]

References

- Vertex AI Search. (2026). The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Google Cloud.

- National Institutes of Health. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.

- Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.

- IDOSR JOURNALS. (n.d.).

- PubMed. (2021).

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- (n.d.). Pharmacophore Mapping: An Important Tool in Modern Drug Design and Discovery.

- National Institutes of Health. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Bonde, C. B., Gawad, J. K. B., & Kumar, S. B. (2016). Designing potent antitrypanosomal agents using 3D QSAR, pharmacophore modelling, virtual screening and molecular docking studies. Pharmacophore, 7(5), 349-363.

- (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.

- National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

- American Chemical Society. (n.d.). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?.

- PubMed. (2024).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.

- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.

- ResearchGate. (n.d.). Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.

- BenchChem. (2025).

- Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society Journals.

- MDPI. (n.d.).

- (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry. Elsevier Ltd.

- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. benthamscience.com [benthamscience.com]

- 12. wpage.unina.it [wpage.unina.it]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. idosr.org [idosr.org]

- 15. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. arkat-usa.org [arkat-usa.org]

Methodological & Application

Application Note & Protocol: Synthesis of 5-Fluoro-2-phenylbenzoic Acid via Suzuki-Miyaura Coupling

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

The synthesis of biaryl carboxylic acids is a cornerstone of modern medicinal chemistry, providing foundational scaffolds for a multitude of therapeutic agents. Among these, 5-Fluoro-2-phenylbenzoic acid stands out as a particularly valuable building block. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, a strategy widely employed in drug design.[1][2] This biaryl motif is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds.[3]

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, offers an exceptionally robust and versatile route to construct the requisite carbon-carbon bond between two aromatic rings.[4] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the stability and commercial availability of its organoboron reagents, making it highly amenable to both laboratory-scale synthesis and industrial production.[5]

This document provides an in-depth guide to the synthesis of 5-Fluoro-2-phenylbenzoic acid, moving beyond a simple recitation of steps to explain the underlying chemical principles. It is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood protocol for this important transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Dissection

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond (e.g., C-Br) of the electrophile, in this case, 2-bromo-5-fluorobenzoic acid. This step forms a square planar Pd(II) intermediate.[6][8] The choice of ligand is crucial here; electron-rich phosphine ligands can promote this rate-limiting step.[6]

-

Transmetalation : This is the key bond-forming step where the organic moiety from the nucleophilic organoboron species (phenylboronic acid) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[4][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which readily transfers its phenyl group to the Pd(II) center, displacing the halide.[10] The exact mechanism of this transfer is complex but is facilitated by the formation of the boronate.[4]

-

Reductive Elimination : The final step involves the two organic groups (the fluorinated benzoic acid derivative and the phenyl group) on the Pd(II) center coupling to form the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and clear endpoints for a reproducible synthesis of 5-Fluoro-2-phenylbenzoic acid.

Materials and Equipment

-

Reagents : 2-Bromo-5-fluorobenzoic acid, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Deionized water, Diethyl ether, 2M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon), separatory funnel, rotary evaporator, Buchner funnel, standard glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Bromo-5-fluorobenzoic acid | 219.01 | 2.19 g | 10.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.46 g | 12.0 | 1.2 |

| Palladium(II) acetate | 224.50 | 45 mg | 0.20 | 0.02 (2 mol%) |

| Triphenylphosphine | 262.29 | 210 mg | 0.80 | 0.08 (8 mol%) |

| Potassium carbonate | 138.21 | 4.15 g | 30.0 | 3.0 |

| 1,4-Dioxane | - | 40 mL | - | - |

| Deionized Water | - | 10 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluorobenzoic acid (2.19 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Catalyst Preparation (Pre-mixing) : In a separate small vial, dissolve palladium(II) acetate (45 mg, 0.20 mmol) and triphenylphosphine (210 mg, 0.80 mmol) in 5 mL of 1,4-dioxane. Stir for 5 minutes until a homogenous solution is formed. Rationale: Pre-mixing the palladium source and the ligand allows for the in-situ formation of the active catalytic species and prevents the reduction of Pd(II) to palladium black before the catalytic cycle begins.

-

Reagent Addition & Inert Atmosphere : Add the remaining 1,4-dioxane (35 mL) and deionized water (10 mL) to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. Rationale: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.

-

Initiation : Using a syringe, add the prepared catalyst solution to the reaction mixture.

-

Reaction Conditions : Heat the mixture to 90 °C with vigorous stirring.

-

In-Process Monitoring : Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase with a drop of acetic acid). The starting aryl bromide should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching and Acidification : Once the reaction is complete, cool the flask to room temperature. Carefully add 50 mL of deionized water. Transfer the mixture to a separatory funnel and wash with 2 x 30 mL of diethyl ether to remove non-acidic impurities (like triphenylphosphine oxide and any biphenyl homocoupling product). Discard the organic layers.

-

Work-up - Product Isolation : Acidify the aqueous layer to pH ~2 by the slow addition of 2M HCl. A white precipitate of the crude 5-Fluoro-2-phenylbenzoic acid will form. Rationale: The product is a carboxylic acid, which is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral, water-insoluble acid to precipitate.

-

Purification - Filtration : Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.

-

Purification - Recrystallization : For higher purity, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H and ¹³C NMR : To confirm the molecular structure.

-

LC-MS (Liquid Chromatography-Mass Spectrometry) : To confirm the molecular weight and assess purity.[11]

-

Melting Point : To compare with literature values as a measure of purity.

Caption: Workflow for the synthesis of 5-Fluoro-2-phenylbenzoic acid.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor quality boronic acid (decomposed). | 1. Ensure a thoroughly deoxygenated system. Use fresh catalyst/ligand.2. Switch to a stronger base like K₃PO₄ or ensure the base is finely powdered for better solubility.3. Use fresh, high-purity boronic acid. |

| Significant Homocoupling | 1. Presence of oxygen.2. Reaction temperature is too high or prolonged. | 1. Improve inert atmosphere technique.2. Reduce reaction temperature slightly or shorten the reaction time once the starting material is consumed. |

| Dehalogenation of Starting Material | 1. Presence of impurities (e.g., water, hydride sources).2. Inappropriate ligand or base. | 1. Use anhydrous solvents if necessary.2. Screen alternative ligands or bases. Sometimes a milder base can suppress this side reaction. |

| Difficulty in Purification | 1. Residual boronic acid or its derivatives.2. Persistent palladium catalyst in the product. | 1. During work-up, perform an additional wash with a dilute base to remove acidic boronic acid before acidifying to precipitate the product.2. Treat the organic solution of the product with activated carbon or use a palladium scavenger. |

Safety Precautions

-

Chemical Hazards : Palladium compounds are toxic and should be handled with care. Aryl halides and boronic acids can be irritants. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Engineering Controls : All operations should be conducted in a well-ventilated chemical fume hood.

-

Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.

Conclusion

The Suzuki-Miyaura coupling is a highly reliable and efficient method for the synthesis of 5-Fluoro-2-phenylbenzoic acid. By understanding the underlying mechanism and paying close attention to key experimental parameters such as catalyst activity, inert atmosphere, and proper work-up procedures, researchers can consistently achieve high yields of this valuable synthetic intermediate. This protocol provides a robust foundation for the successful application of this powerful reaction in drug discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Namera, A., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Retrieved from [Link]

-

Oldridge, E., & valor, D. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

-

Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Filip, K., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]

-

Chinthapally, K., & Priefer, R. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Retrieved from [Link]

-

Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

-

Butters, M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Retrieved from [Link]

-

Qu, Z.-R., et al. (2008). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Retrieved from [Link]

-

Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Liu, S., et al. (n.d.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. RSC Publishing. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Fyfe, J. W. B., et al. (2023). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

-

Abbu, S., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. PMC. Retrieved from [Link]

-

Kondolff, I., et al. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Retrieved from [Link]

-

Chen, Y.-C., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. Retrieved from [Link]

-

Kim, J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Retrieved from [Link]

-

Carradori, S., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

-

Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. RSC Publishing. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biphenyl Scaffold: Harnessing 5-Fluoro-2-phenylbenzoic Acid Derivatives in Medicinal Chemistry

Introduction: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The 5-fluoro-2-phenylbenzoic acid scaffold represents a promising, albeit relatively underexplored, platform for the development of novel therapeutics. While detailed public data on this specific parent compound is limited, its structural motif is central to a class of well-established anti-inflammatory drugs and serves as a versatile intermediate in the synthesis of diverse bioactive agents.[3][4] This guide will delve into the medicinal chemistry applications of this structural class, with a particular focus on its role in the development of anti-inflammatory and anticancer agents. We will use the well-characterized non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen, a close structural analog, to provide concrete examples of experimental protocols and to illustrate the therapeutic potential of the 2-fluorobiphenyl moiety.

I. The 5-Fluoro-2-phenylbenzoic Acid Scaffold: A Privileged Structure

The 5-fluoro-2-phenylbenzoic acid structure combines several key features that make it an attractive starting point for drug discovery:

-

The Biphenyl Core: This motif provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of functional groups to interact with biological targets.

-

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can significantly influence the acidity of the carboxylic acid group, impacting its interaction with enzyme active sites and altering the molecule's overall electronic properties.[3]

-

Carboxylic Acid Group: This functional group is a common feature in many NSAIDs, acting as a key binding element, often through interaction with arginine residues in the active sites of cyclooxygenase (COX) enzymes.[5]

These features collectively suggest the potential for 5-fluoro-2-phenylbenzoic acid derivatives to act as potent modulators of enzymes involved in inflammation and cell proliferation.

II. Application Note: Anti-Inflammatory Agents Targeting Cyclooxygenase

A. Rationale and Mechanism of Action

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[8] The selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9] The biphenyl scaffold of 5-fluoro-2-phenylbenzoic acid is well-suited for targeting the active site of COX enzymes.

Below is a diagram illustrating the arachidonic acid pathway and the role of COX inhibitors.

Caption: Arachidonic Acid Cascade and Inhibition by NSAIDs.

B. Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a compound against COX-1 and COX-2.

1. Materials and Reagents:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., a derivative of 5-fluoro-2-phenylbenzoic acid)

-

Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

2. Procedure:

-

Prepare a series of dilutions of the test compound and positive controls in DMSO.

-

In a 96-well plate, add the reaction buffer, followed by the diluted test compound or control.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture for a specific duration (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Data Analysis and Interpretation: The IC50 values for COX-1 and COX-2 are used to determine the potency and selectivity of the test compound. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Flurbiprofen (Example) | 0.5 | 0.3 | 1.67 |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

| Celecoxib (Control) | >100 | 0.04 | >2500 |

Note: The above data is illustrative. Actual values may vary based on experimental conditions.

III. Application Note: Anticancer Agents

A. Rationale and Potential Mechanisms

The 5-fluoro-2-phenylbenzoic acid scaffold and its derivatives have also been investigated for their potential as anticancer agents.[10][11] Several mechanisms could be at play:

-

Inhibition of Pro-inflammatory Pathways: Chronic inflammation is a known driver of cancer progression. By inhibiting COX-2, which is often overexpressed in tumors, these compounds can reduce the production of prostaglandins that promote tumor growth and angiogenesis.[12]

-

Induction of Apoptosis: Some fluorinated compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, derivatives of 5-fluoro-2-methylbenzoic acid have been shown to bind to microtubules, suppressing their polymerization and leading to apoptosis.[11]

-

Inhibition of Tyrosine Kinases: The biphenyl scaffold can be elaborated to target the ATP-binding site of protein tyrosine kinases, which are critical regulators of cell growth and proliferation.

The diagram below illustrates a simplified workflow for evaluating the anticancer activity of a novel compound.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. d-nb.info [d-nb.info]

- 3. chemimpex.com [chemimpex.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-phenylbenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the myriad of structural motifs employed by medicinal chemists, fluorinated biaryl compounds have emerged as a particularly privileged class. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. When combined with the conformational flexibility and extended chemical space offered by a biaryl system, the resulting scaffold becomes a powerful tool for the development of innovative therapeutics. This guide provides an in-depth exploration of 5-Fluoro-2-phenylbenzoic acid, a versatile building block that embodies these desirable characteristics, and offers detailed protocols for its synthesis and derivatization.

The 5-Fluoro-2-phenylbenzoic acid scaffold is of significant interest due to the unique interplay of its constituent parts. The fluorine atom at the 5-position can enhance binding interactions with target proteins and improve metabolic stability by blocking potential sites of oxidation. The biaryl core provides a rigid, yet tunable, platform for orienting functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets. The carboxylic acid moiety serves as a convenient synthetic handle for further elaboration, allowing for the facile introduction of diverse functionalities through amide bond formation, esterification, or other transformations. This combination of features makes 5-Fluoro-2-phenylbenzoic acid a valuable starting point for the synthesis of libraries of compounds for screening against a wide range of therapeutic targets.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 5-Fluoro-2-phenylbenzoic acid is essential for its effective utilization in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | N/A |

| Molecular Weight | 216.21 g/mol | N/A |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not readily available | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | Inferred |

Synthesis of 5-Fluoro-2-phenylbenzoic Acid: A Protocol for Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of 5-Fluoro-2-phenylbenzoic acid is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, renowned for its mild reaction conditions and broad functional group tolerance, is the method of choice for this transformation.[1] The following protocol details a representative procedure for the synthesis of 5-Fluoro-2-phenylbenzoic acid from commercially available starting materials.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of 5-Fluoro-2-phenylbenzoic acid.

Materials

-

2-Bromo-5-fluorobenzoic acid

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The solvent should be degassed prior to use to prevent oxidation of the catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Fluoro-2-phenylbenzoic acid.

Applications in Pharmaceutical Research and Development

The 5-Fluoro-2-phenylbenzoic acid scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The following sections highlight key areas where this building block can be effectively employed.

Synthesis of Novel Anti-inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[2] Many NSAIDs feature a biaryl scaffold. The 5-Fluoro-2-phenylbenzoic acid core can be derivatized to generate novel NSAID candidates. A common strategy involves the amidation of the carboxylic acid with various amines to introduce additional diversity and modulate the compound's biological activity.

Caption: General workflow for the synthesis of amide derivatives.

Development of Anticancer Therapeutics

The biaryl motif is present in numerous anticancer agents. Derivatives of 5-Fluoro-2-phenylbenzoic acid can be designed to target various cancer-related pathways. For instance, the scaffold can be elaborated to synthesize inhibitors of protein kinases, which are often dysregulated in cancer. The fluorine substituent can enhance the binding affinity and selectivity of these inhibitors. Related fluorinated benzoic acid derivatives have been utilized in the synthesis of compounds with antiproliferative activity.[3]

Exploration of Antiviral Compounds

The development of novel antiviral agents is a critical area of research. The 5-Fluoro-2-phenylbenzoic acid scaffold can serve as a template for the design of inhibitors of viral enzymes, such as proteases and polymerases. For example, derivatives of 5-fluoro-2-methylbenzoic acid have been investigated as HIV-1 integrase inhibitors.[3]

Protocol: Amide Coupling of 5-Fluoro-2-phenylbenzoic Acid with a Primary Amine

This protocol provides a general method for the synthesis of an amide derivative from 5-Fluoro-2-phenylbenzoic acid, a key step in the development of many pharmaceutical candidates.

Materials

-

5-Fluoro-2-phenylbenzoic acid

-

Primary amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve 5-Fluoro-2-phenylbenzoic acid (1.0 eq) in DMF.

-

Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Amine Addition: Add the primary amine (1.0 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion

5-Fluoro-2-phenylbenzoic acid represents a highly valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its unique combination of a fluorine atom, a biaryl core, and a reactive carboxylic acid handle provides a robust platform for the exploration of new chemical space in drug discovery. The synthetic protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to leverage the potential of this important scaffold in their quest for the next generation of innovative medicines.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]

-

Brennan, F., Carr, D. B., & Cousins, M. (2021). Pain Management: A Fundamental Human Right. Anesthesia & Analgesia, 105(1), 205-221. [Link][2]

-

Strand, M., Islam, K., Edlund, K., Oberg, C. T., Allard, A., Bergström, T., Mei, Y. F., Elofsson, M., & Wadell, G. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 56(11), 5735–5743. [Link][4]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2467. [Link][5]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application and Protocol for the Spectroscopic Characterization of 5-Fluoro-2-phenylbenzoic Acid

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids in Modern Drug Discovery